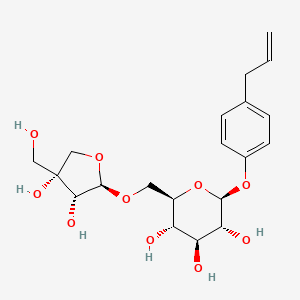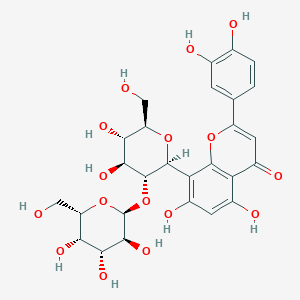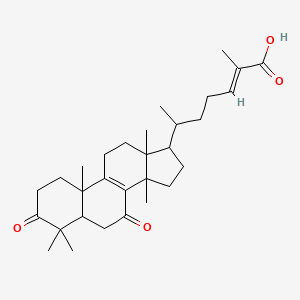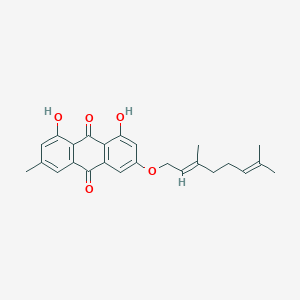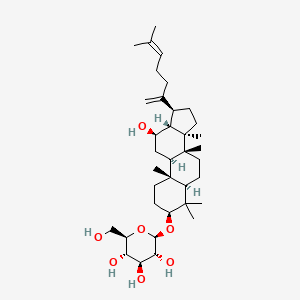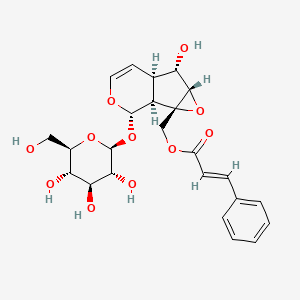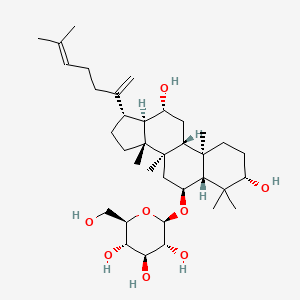
Indaconitine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indaconitine is a natural product . It is a diterpenoid alkaloid derived from the Aconitum species . The IUPAC name of Indaconitine is (1α,3α,6α,14α,16β)-8-(acetyloxy)-20-ethyl-3,13-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl benzoate .
Molecular Structure Analysis
Indaconitine has a molecular formula of C34H47NO10 . It has a molecular weight of 629.738 Da and a mono-isotopic mass of 629.320007 Da . It has 13 of 14 defined stereocenters .Chemical Reactions Analysis
The transformation pathways of Indaconitine in the sand frying process have been studied . It was found that there might be at least two transformation pathways: (1) the acetoxyl group at C-8 of Indaconitine was firstly hydrolyzed to a hydroxyl group to get 14-benzoylpseudaconine, and then, a double bond at C-8/C-15 was introduced via further dehydration to convert into mithaconitine .Physical And Chemical Properties Analysis
Indaconitine has a density of 1.3±0.1 g/cm3 . Its boiling point is 692.8±55.0 °C at 760 mmHg . The vapor pressure is 0.0±2.3 mmHg at 25°C . The enthalpy of vaporization is 106.6±3.0 kJ/mol . The flash point is 372.8±31.5 °C . The index of refraction is 1.603 . The molar refractivity is 161.6±0.4 cm3 .科学研究应用
Traditional Chinese Medicine
Indaconitine is found in the herb-pair ginseng-Fuzi (the root of Aconitum carmichaelii), which is popular in traditional Chinese medicine for the treatment of heart failure, and even shock with severe-stage of COVID-19 . The compatibility of Fuzi and ginseng could significantly increase the in vivo exposure of active components .
Pharmacokinetic Studies
The pharmacokinetic parameters of songorine and indaconitine were studied in Shenfu decoction for the first time . This research lays the foundation for the scientific design of the prescription, dosage, and controlled active/toxic combinatorial components .
Treatment of Various Diseases
Traditionally, Aconitum species, which contain indaconitine, have been used for the treatment of different human ailments, especially, neuronal disorders, pain and inflammation, kidney related disorders, rheumatism, diabetes, hysteria and cardiac depression .
Phytochemistry Research
Indaconitine is part of the C19 and C20-diterpenoid alkaloids, which are the most dynamic group of compounds, comprising of more than 450 alkaloids in various species across the genus . Further detailed phytochemical investigations of Aconitum species could provide new therapeutic natural products of Aconitum source that could be employed in health and medicine .
Anti-Arrhythmic Effects
Research is being conducted to examine the cardiotoxicity and anti-arrhythmic activity of indaconitine and its transformed products .
Transformation Pathways
Studies are being conducted to investigate the transformation pathways of indaconitine in the sand frying process . This could lead to a better understanding of the properties of indaconitine and its potential applications.
安全和危害
Indaconitine should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
作用机制
Target of Action
Indaconitine, a diterpenoid alkaloid found in the genus Aconitum, primarily targets the central nervous system . It has been shown to exhibit dose-dependent analgesic action through the central nervous system .
Mode of Action
It is presumed to involve the central nervous system . The compound interacts with its targets, leading to changes that result in its analgesic and anti-inflammatory activities .
Biochemical Pathways
The transformation pathways of Indaconitine have been investigated in various processes such as boiling, steaming, and sand frying . These processes lead to the formation of different compounds, indicating that multiple biochemical pathways are affected by Indaconitine .
Pharmacokinetics
A study on the pharmacokinetics of Indaconitine in mice revealed that the compound was administered orally at 2 mg/kg and intravenously at 0.05 mg/kg . The bioavailability of Indaconitine was found to be 25.8% . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.
Result of Action
The molecular and cellular effects of Indaconitine’s action are primarily observed in its analgesic and anti-inflammatory activities . .
Action Environment
The action, efficacy, and stability of Indaconitine can be influenced by various environmental factors. For instance, the transformation pathways of Indaconitine can vary depending on the process used (e.g., boiling, steaming, sand frying), suggesting that the compound’s action can be influenced by the processing environment .
属性
IUPAC Name |
[(1S,2R,3R,4R,5S,6S,8R,9R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21-,22+,23+,24-,25+,26+,27-,28?,29-,31+,32+,33-,34+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDZNMWTZQPAEW-ZIVNFORMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indaconitine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

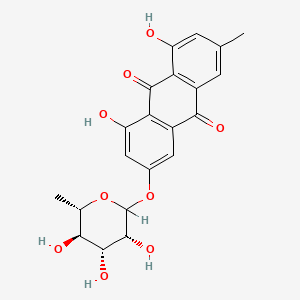
![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)
